molecular formula C17H17ClN2O B13716394 2-Amino-6-ethoxy-3-phenylquinoline hydrochloride CAS No. 1171994-26-5

2-Amino-6-ethoxy-3-phenylquinoline hydrochloride

Cat. No.: B13716394
CAS No.: 1171994-26-5
M. Wt: 300.8 g/mol
InChI Key: GFRDLJZVNOOIPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethoxy-3-phenylquinoline hydrochloride typically involves the reaction of 6-ethoxy-3-phenylquinoline with ammonia or an amine source under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is then purified through crystallization or other purification techniques .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethoxy-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-ethoxy-3-phenylquinoline hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-6-ethoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-phenylquinoline
  • 6-Ethoxyquinoline
  • 3-Phenylquinoline

Uniqueness

2-Amino-6-ethoxy-3-phenylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research settings, particularly in studies involving complex molecular interactions and the development of new therapeutic agents .

Properties

CAS No.

1171994-26-5

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

6-ethoxy-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C17H16N2O.ClH/c1-2-20-14-8-9-16-13(10-14)11-15(17(18)19-16)12-6-4-3-5-7-12;/h3-11H,2H2,1H3,(H2,18,19);1H

InChI Key

GFRDLJZVNOOIPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3.Cl

Origin of Product

United States

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